molecular formula C14H11N3O2S B2546271 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide CAS No. 946340-04-1

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

Cat. No. B2546271
M. Wt: 285.32
InChI Key: DYGYEPHHCXAHTM-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to various quinoline derivatives that have been studied for their potential biological activities, including antitubercular properties as indicated by the synthesis and evaluation of related compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in several studies. For instance, the synthesis of esters of halogen derivatives of 4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxylic acids was studied, and their reaction with 2-amino-4-methylthiazole yielded the corresponding hetarylamides . This suggests that the synthesis of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide could involve similar esterification and amide formation reactions.

Molecular Structure Analysis

While the specific molecular structure of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide is not detailed in the provided papers, the structure-activity relationships in related quinoline derivatives have been investigated. For example, the presence of a carboxylic acid moiety at the 2 position was found to afford optimal potency in antiallergy agents . This indicates that the position and type of substituents on the quinoline core can significantly influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, the synthesis of thiazoloquinoline derivatives involved cyclization reactions of thiazoles . The chemical transformations of quinoline derivatives are often tailored to introduce specific functional groups that can enhance their biological activity or enable their use in various applications, such as radiolabeling for PET imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. For example, the introduction of a quinoline-imidazole-monoamide ligand into reaction systems resulted in the formation of octamolybdate complexes with different metal ions, which exhibited electrochemical, photocatalytic, and magnetic properties . This suggests that the physical and chemical properties of 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide would be influenced by its molecular structure and the presence of specific functional groups.

Scientific Research Applications

Synthesis and Carcinogenic Activity

A study by Kawazoe et al. (1978) synthesized a compound structurally related to 4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide and evaluated its carcinogenic activity in mice. The compound showed potent carcinogenic effects, highlighting the significance of structural analysis in the design of potentially safer chemicals (Kawazoe et al., 1978).

Antitumor Evaluation of Thiazoloquinoline Derivatives

Alvarez-Ibarra et al. (1997) focused on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives, demonstrating that specific structural features are essential for significant antitumor activities. This study underscores the importance of structural optimization in developing chemotherapeutic agents (Alvarez-Ibarra et al., 1997).

Molecular Docking and Inhibition of HBV Replication

Kovalenko et al. (2020) conducted synthetic, crystallographic, and molecular docking studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives. They found these compounds to be potent inhibitors of Hepatitis B Virus replication, showcasing the potential of quinoline derivatives in antiviral research (Kovalenko et al., 2020).

Photocatalytic and Magnetic Properties

Li et al. (2020) explored the electrochemical, photocatalytic, and magnetic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand. Their research contributes to the understanding of quinoline derivatives in material science, particularly in photocatalysis and magnetic applications (Li et al., 2020).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline and evaluated their antibacterial and antifungal activities. This study highlights the antimicrobial potential of quinoline derivatives, offering insights into their use as antimicrobial agents (Holla et al., 2006).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-8-7-20-14(16-8)17-13(19)10-6-15-11-5-3-2-4-9(11)12(10)18/h2-7H,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGYEPHHCXAHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-methylthiazol-2-yl)quinoline-3-carboxamide

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